molecular formula C21H18O2 B12792183 2,4-Diphenyl-2-chromanol CAS No. 6274-71-1

2,4-Diphenyl-2-chromanol

Cat. No.: B12792183
CAS No.: 6274-71-1
M. Wt: 302.4 g/mol
InChI Key: UOEOPLWOLUQXHF-UHFFFAOYSA-N
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Description

2,4-Diphenyl-2-chromanol is a compound belonging to the class of chromanols, which are derivatives of chroman Chromanols are known for their diverse biological activities and are found in various natural products, including vitamin E The structure of this compound consists of a chromanol core with two phenyl groups attached at the 2 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-2-chromanol can be achieved through several methods:

    Reduction of Dihydrocoumarins: One common method involves the reduction of dihydrocoumarins using aluminum hydrides.

    Titanocene-Catalyzed Reduction: Another approach involves the titanocene-catalyzed reduction of dihydrocoumarin.

    Double Reduction of Coumarins: Coumarins can be reduced in two steps to form 2-chromanols.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using aluminum hydrides or other suitable reducing agents. The choice of method depends on factors such as cost, yield, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2,4-Diphenyl-2-chromanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form chromanone derivatives.

    Reduction: Reduction reactions can convert chromanone derivatives back to chromanols.

    Substitution: Substitution reactions can occur at the phenyl groups or the chromanol core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., halogens)

Major Products Formed

    Oxidation: Chromanone derivatives

    Reduction: Chromanol derivatives

    Substitution: Various substituted chromanols

Comparison with Similar Compounds

2,4-Diphenyl-2-chromanol can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its chromanol core, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

CAS No.

6274-71-1

Molecular Formula

C21H18O2

Molecular Weight

302.4 g/mol

IUPAC Name

2,4-diphenyl-3,4-dihydrochromen-2-ol

InChI

InChI=1S/C21H18O2/c22-21(17-11-5-2-6-12-17)15-19(16-9-3-1-4-10-16)18-13-7-8-14-20(18)23-21/h1-14,19,22H,15H2

InChI Key

UOEOPLWOLUQXHF-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2OC1(C3=CC=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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